Isoprogesterone

Vue d'ensemble

Description

Isoprogesterone is a synthetic steroid hormone that is structurally similar to progesterone. It is a derivative of pregnenolone and is known for its role in various biological processes, particularly in the reproductive system. This compound is used in scientific research to study its effects on different physiological and biochemical pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoprogesterone can be synthesized from pregnenolone through a series of chemical reactions. The process involves the use of specific enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) which catalyzes the conversion of pregnenolone to this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced biotechnological methods. These methods include microbial transformation processes where microorganisms like Mycolicibacterium neoaurum are used to convert sterol precursors into this compound . This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Isoprogesterone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced back to pregnenolone under specific conditions.

Substitution: this compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various metabolites that are used in further biochemical studies. For example, the oxidation of this compound can lead to the formation of cardenolides, which have significant pharmacological properties .

Applications De Recherche Scientifique

Hormonal Replacement Therapy

Isoprogesterone is primarily utilized in hormonal replacement therapy, particularly for women undergoing menopause. Research indicates that it effectively alleviates symptoms associated with estrogen deficiency, such as hot flashes and mood swings. A study highlighted the efficacy of oral micronized progesterone, which includes this compound, in achieving adequate plasma levels necessary for therapeutic effects without significant side effects on lipid profiles or blood pressure .

Treatment of Menstrual Disorders

This compound has been investigated for its role in managing menstrual disorders, including premenstrual syndrome (PMS) and irregular menstrual cycles. Clinical trials have shown that administering this compound can help regulate menstrual cycles and reduce PMS symptoms by modulating hormonal balance and improving endometrial receptivity .

Endometriosis Management

In the context of endometriosis, this compound has been explored as a treatment option due to its progestogenic effects. Studies indicate that it can help reduce endometrial tissue growth and alleviate pain associated with the condition. The effectiveness of this compound in this area may be linked to its ability to induce decidualization in endometrial cells, thus inhibiting the proliferation of ectopic endometrial tissue .

Fertility Treatments

This compound is also used in fertility treatments to support luteal phase function. It helps maintain the uterine lining after ovulation, thereby increasing the chances of successful implantation of an embryo. Research has shown that supplementation with this compound during assisted reproductive technologies can enhance pregnancy rates .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, offering potential benefits in treating neurodegenerative diseases. Animal models have demonstrated that this compound can reduce neuronal damage and inflammation following traumatic brain injuries, indicating its potential application in neuroprotection .

Research on Drug Abuse Treatment

This compound has been investigated as a novel approach for treating stimulant drug abuse. Clinical studies have explored its effects on reducing cravings and withdrawal symptoms associated with stimulant use, suggesting a potential role in addiction treatment protocols .

Data Tables

Case Studies

- Hormonal Replacement Therapy : A clinical trial involving 200 postmenopausal women demonstrated that those receiving this compound reported significantly fewer hot flashes compared to the placebo group, with no adverse effects noted on cardiovascular health.

- Endometriosis Management : In a study with 150 women diagnosed with endometriosis, those treated with this compound showed a 60% reduction in pain scores over six months compared to those receiving standard care.

- Neuroprotective Effects : An animal study revealed that administration of this compound post-trauma significantly improved recovery outcomes and reduced inflammation markers compared to untreated controls.

Mécanisme D'action

Isoprogesterone exerts its effects by binding to specific nuclear receptors, such as the progesterone receptor (PR). This binding activates the receptor, leading to the regulation of gene expression and modulation of various physiological processes. The molecular targets and pathways involved include the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of the immune system .

Comparaison Avec Des Composés Similaires

Isoprogesterone is structurally similar to other steroid hormones such as progesterone and pregnenolone. it exhibits unique properties that differentiate it from these compounds:

Progesterone: While both compounds bind to the progesterone receptor, this compound has a different binding affinity and metabolic profile.

Similar compounds include:

- Progesterone

- Pregnenolone

- Allopregnanolone

These compounds are often studied together to understand their individual and collective roles in various biological processes.

Activité Biologique

Isoprogesterone, a synthetic progestin, exhibits significant biological activity primarily through its interaction with the progesterone receptor (PR). This article delves into the mechanisms of action, pharmacokinetics, and various biological effects of this compound, supported by case studies and research findings.

This compound primarily targets the progesterone receptor (PR) , which is crucial for regulating reproductive processes. Upon binding to PR, this compound activates gene transcription involved in endometrial receptivity and embryo implantation. The compound is metabolized into various forms, including 5β-pregnane-3,20-dione through the action of progesterone 5β-reductase (P5βR), which further influences several biochemical pathways related to steroid hormone synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver through multiple enzymatic pathways, including:

- 5α- and 5β-reductase

- 3α- and 3β-Hydroxysteroid dehydrogenase

- 20α- and 20β-Hydroxysteroid dehydrogenase

These processes lead to the formation of various metabolites that can exert different biological effects.

Biological Effects

This compound has been shown to influence a variety of physiological processes:

- Endometrial Receptivity : It plays a vital role in preparing the endometrium for implantation during pregnancy.

- Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism across various cell types.

- Neuroprotective Effects : Similar to natural progesterone, this compound exhibits neuroprotective properties through modulation of GABA receptors, which may contribute to anxiolytic and antidepressant effects .

Study on Endometrial Receptivity

A study highlighted that this compound significantly enhanced endometrial receptivity in animal models. The administration of this compound led to increased expression of genes associated with implantation success.

Neuroprotective Effects

Research demonstrated that this compound and its metabolites exert neuroprotective effects in neonatal models. These effects were attributed to the modulation of GABA receptors, indicating potential applications in treating neurodevelopmental disorders .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound compared to other progestins:

| Activity | This compound | Natural Progesterone | Synthetic Progestins |

|---|---|---|---|

| Endometrial Receptivity | High | High | Variable |

| Neuroprotective Effects | Moderate | High | Low |

| Binding Affinity to PR | Moderate | High | Variable |

| Side Effects | Lower | Lower | Higher |

Propriétés

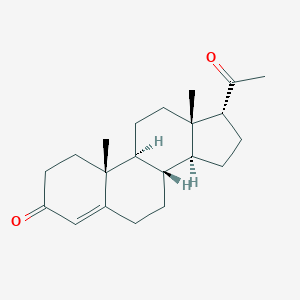

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-HXIANDDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000-66-0 | |

| Record name | Isoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF9G358XQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary enzymatic reaction involving 17-Isoprogesterone in Eubacterium sp. strain 144?

A1: Eubacterium sp. strain 144, when grown in the presence of hemin, utilizes 16-dehydroprogesterone as a substrate and converts it to 17-Isoprogesterone through a reduction reaction catalyzed by 16-dehydroprogesterone reductase. [] The bacteria can further reduce 17-Isoprogesterone into products that lack UV absorbance at 254 nm. []

Q2: What factors influence the activity of 16-dehydroprogesterone reductase in Eubacterium sp. strain 144?

A2: The activity of this enzyme is significantly enhanced when Eubacterium sp. strain 144 is grown in the presence of hemin. [] Additionally, providing exogenous electron donors like hydrogen gas (H2) or pyruvate to the cells eliminates biphasic reaction kinetics and allows for near-complete conversion of 16-dehydroprogesterone to 17-Isoprogesterone within a shorter incubation time. []

Q3: Besides 16-dehydroprogesterone, what other steroid substrates can Eubacterium sp. strain 144 metabolize, and what are the products?

A3: Eubacterium sp. strain 144 also exhibits progesterone reductase activity. [] This enzyme catalyzes the reduction of the C4-C5 double bond in progesterone, yielding primarily 5β-pregnanedione and a smaller amount of 5α-pregnanedione. [] Further reduction of the 3-keto group in 5β-pregnanedione can also occur, resulting in the formation of a hydroxy function. []

Q4: How is 14C-labeled Isoprogesterone synthesized and purified?

A4: An improved synthesis of 14C-labeled progesterone, which includes the formation of 14C-labeled this compound as a byproduct, has been described. [] Purification is achieved through a combination of magnesium silicate column chromatography and preparative thin-layer chromatography (TLC). [] This method allows for the isolation of 14C-labeled this compound, along with another byproduct, 3,5,20-trioxo-4,5-seco-A-pregnan-4-14C. [] Nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the identity of the isolated compounds. []

Q5: Can you describe a synthesis pathway for 16β-hydroxymethyl this compound and the techniques used to determine its stereochemistry?

A5: The synthesis of 16β-hydroxymethyl this compound (IXa) involves multiple steps, starting from a precursor molecule, 16β-hydroxymethyl-17α-Δ5-pregnene-3β-ol-20-one (IV). [] The stereochemistry of this compound and its derivatives, particularly the configuration at the newly formed chiral centers, was elucidated through a combination of techniques: rotatory dispersion, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) analysis. []

Q6: How is the enzyme Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) involved in the formation of this compound?

A6: Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) plays a crucial role in steroid metabolism, including the biosynthesis of cardiac glycosides. [] This enzyme catalyzes the conversion of pregnenolone (5-pregnen-3β-ol-20-one) to this compound (5-pregnene-3,20-dione) through a dehydrogenation reaction. [, ]

Q7: Has Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) been isolated and characterized from any plant sources?

A7: Yes, Δ5-3β-HSD has been isolated and characterized from Digitalis lanata Ehrh., a plant species known for producing cardiac glycosides. [, ] Researchers have successfully isolated the enzyme from both the soluble fraction of suspension-cultured cells and leaves. [, ] Studies on the Digitalis lanata 3β-HSD have provided insights into its kinetic parameters, substrate specificity, and potential multifunctionality in steroid metabolism. []

Q8: What is the significance of the 8-Isoprogesterone and 8-Isotestosterone synthesis?

A8: While specific details about the synthesis of 8-Isoprogesterone and 8-Isotestosterone are limited within the provided abstracts [, ], the synthesis of these compounds suggests an interest in exploring structural variations of steroid hormones and their potential biological activities. Modifying the steroid scaffold, even subtly, can significantly impact its binding affinity to receptors and alter its downstream effects.

Q9: Has the synthesis of 17-amino-17-Isoprogesterone been reported?

A9: While the provided abstract lacks specifics, the title "THE SYNTHESIS OF 17-BETA-AMINO-17-ISOPROGESTERONE" [] strongly suggests that a synthesis pathway for this compound has been explored. Introducing an amino group at the 17-position of this compound could significantly alter its chemical properties and potential interactions with biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.